molecular formula C9H11NO2 B1371105 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153367-81-7

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1371105
CAS No.: 1153367-81-7
M. Wt: 165.19 g/mol
InChI Key: QOYHKRNBTUYMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an N-substituted succinimide derivative of significant interest in medicinal and organic chemistry research. This compound, with the CAS registry number 1153367-81-7 and a molecular weight of 165.19 g/mol, combines the established succinimide pharmacophore with a unique 1-cyclopropylethyl substituent . Chemical Characteristics and Research Significance The incorporation of the cyclopropyl group is a strategic feature in modern drug design. Cyclopropyl-substituted heterocycles are known for their unique stereochemical and electronic properties, which can lead to enhanced metabolic stability, improved brain permeability, and more favorable binding to biological targets . The succinimide core is a historically important structure; its derivatives are known for a wide spectrum of pharmacological activities, including use as anticonvulsant, anti-inflammatory, and antitumor agents . Recent scientific literature highlights that 1H-pyrrole-2,5-dione (maleimide) derivatives are actively being investigated as potent cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response, which is a key pathway in atherosclerosis research . Furthermore, similar derivatives have demonstrated promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human cell cultures . Applications and Usage This compound serves as a valuable building block or intermediate in the synthesis of more complex molecules for pharmaceutical research. Its structure makes it a candidate for exploring new chemical entities with potential bioactivity. Researchers may utilize it in the development of inhibitors for various enzymes or in structure-activity relationship (SAR) studies. Important Notice This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

1-(1-cyclopropylethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHKRNBTUYMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclopropyl Ethylamine with Maleic Anhydride

The most commonly reported synthetic route involves the reaction between cyclopropyl ethylamine and maleic anhydride, followed by cyclization to form the pyrrole-2,5-dione ring system. This process typically proceeds as follows:

  • Step 1: Nucleophilic addition of cyclopropyl ethylamine to maleic anhydride, forming an amic acid intermediate.
  • Step 2: Cyclization of the amic acid under controlled heating conditions, often in the presence of a solvent like toluene, to yield the 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione.

This method requires careful temperature control to favor cyclization over polymerization or side reactions. Catalysts or acid scavengers may be employed to improve reaction efficiency and selectivity.

Microwave-Assisted Cyclization

Microwave irradiation has been applied successfully in synthesizing substituted pyrrole-2,5-diones, such as 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, by promoting cyclization under dielectric heating at reflux. This technique offers advantages including:

  • Reduced reaction times (minutes instead of hours).
  • Enhanced yields due to uniform heating.
  • Cleaner reaction profiles with fewer by-products.

Applying this method to this compound synthesis could optimize production efficiency, though specific protocols require experimental validation.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Toluene, benzene, or ethanol Toluene preferred for cyclization step
Temperature Reflux (80–110 °C) Controlled to avoid side reactions
Reaction Time 4–6 hours (conventional), minutes (microwave) Microwave reduces time significantly
Catalyst/Additives Acid scavengers or catalysts (e.g., Lewis acids) Facilitate cyclization and improve yield
Purification Crystallization, chromatography Ensures high purity for research/industrial use

Industrial Scale Considerations

Industrial synthesis typically scales the laboratory methods with modifications to enhance throughput and product quality:

  • Continuous flow reactors are employed to maintain precise temperature and mixing control, improving reproducibility.
  • Optimized solvent systems reduce waste and facilitate downstream processing.
  • Advanced purification techniques such as recrystallization from toluene or 2-propanol and chromatographic methods ensure compliance with purity standards.
  • Process intensification using microwave or alternative energy sources is under exploration to reduce environmental footprint and cost.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation involves key chemical transformations:

  • Nucleophilic addition: Amines attack anhydrides forming amic acids.
  • Cyclization: Intramolecular condensation yielding the pyrrole-2,5-dione ring.
  • Substitution potential: The cyclopropylethyl substituent remains intact during synthesis, providing a handle for further functionalization if needed.

Common reagents and their roles:

Reaction Step Reagents/Conditions Role
Amic acid formation Cyclopropyl ethylamine + maleic anhydride Nucleophilic addition
Cyclization Heat, solvent (toluene) Ring closure
Purification Recrystallization solvents Product isolation and purification

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclopropyl ethylamine + maleic anhydride Conventional heating, toluene solvent Well-established, reproducible Longer reaction time
Amidrazone + cyclic anhydride Reflux with cyclic anhydrides Versatile for pyrrole-2,5-dione derivatives Specific precursor availability
Microwave-assisted cyclization Dielectric heating, shorter time Faster, cleaner reactions Requires specialized equipment

Research Findings and Data

  • Studies confirm that reactions of amines with maleic anhydride derivatives yield pyrrole-2,5-dione rings selectively under controlled conditions.
  • Spectroscopic data (IR, NMR) validate the formation of the pyrrole-2,5-dione core, showing characteristic carbonyl absorptions around 1700–1770 cm⁻¹ and proton signals consistent with the cyclopropylethyl substituent.
  • Yields reported for analogous pyrrole-2,5-dione syntheses range from 47% to over 75%, depending on reaction parameters and purification methods.

This detailed overview synthesizes diverse, authoritative research to provide a comprehensive understanding of the preparation methods for this compound. The primary synthetic approach involves cyclization of cyclopropyl ethylamine with maleic anhydride under controlled reflux conditions, with alternative methods and modern enhancements such as microwave-assisted synthesis offering potential improvements in efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has demonstrated that derivatives of pyrrole-2,5-dione compounds exhibit notable antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione have been synthesized and tested for their efficacy against human liver cancer (HepG-2) and breast cancer (MCF-7). These compounds showed superior activity compared to standard treatments like doxorubicin, indicating their potential as anticancer agents .

Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. Studies have indicated that this compound and its analogs can inhibit the growth of various pathogenic microorganisms. This makes them candidates for developing new antimicrobial agents .

Materials Science Applications

Polymer Chemistry
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers using this compound has shown promising results in creating materials with improved performance characteristics .

Nanotechnology
In nanotechnology, pyrrole derivatives have been explored for their ability to form conductive polymers. The electrical conductivity of these polymers can be tailored by modifying the pyrrole structure. This application is particularly relevant in developing sensors and electronic devices .

Agricultural Chemistry Applications

Pesticide Development
The compound's biological activity extends to agricultural applications where it can be utilized in the formulation of new pesticides. The effectiveness of pyrrole derivatives against pests can lead to the development of safer and more efficient agricultural chemicals that minimize environmental impact while maximizing crop protection .

Case Studies

Study Application Findings
Anticancer ActivityCompounds derived from pyrrole-2,5-dione showed higher efficacy against HepG-2 and MCF-7 cells compared to doxorubicin.
Antimicrobial PropertiesDemonstrated significant inhibition of microbial growth, indicating potential for new antimicrobial agents.
Polymer ChemistryEnhanced thermal stability and mechanical properties in synthesized polymers using this compound as a monomer.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione with structurally analogous maleimide derivatives, emphasizing substituent effects, synthesis, and applications.

Compound Name Substituent Molecular Weight (g/mol) Melting Point Key Properties/Applications Source
This compound 1-Cyclopropylethyl 165.19 N/A Discontinued; potential steric hindrance from cyclopropane. CymitQuimica
1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (T91) 2-Chlorophenyl-diphenylmethyl 338.1 93°C Low yield (17.12%); triarylmethane substituent may enhance π-π interactions for drug design. Synthetic study
1-(1-Ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 1-Ethylpyrazol-4-yl 191.18 N/A Pyrazole group introduces heterocyclic diversity; discontinued but relevant in kinase inhibitor research. CymitQuimica
1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 2,4-Difluorophenyl 209.16 N/A Fluorine substituents improve metabolic stability; used in analytical chemistry (e.g., food safety). China CDC
1-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole-2,5-dione 2,2,2-Trifluoroethyl 195.11 N/A Electron-withdrawing trifluoroethyl group enhances electrophilicity; CAS 771-52-6. 960化工网

Structural and Electronic Comparisons

  • Cyclopropylethyl vs. Aromatic Substituents : The cyclopropylethyl group introduces significant steric hindrance and angle strain compared to aromatic substituents (e.g., T91’s triarylmethane group). This may reduce reactivity in nucleophilic additions but increase stability in hydrophobic environments .
  • Fluorinated Derivatives : Compounds with fluorine (e.g., 2,4-difluorophenyl, trifluoroethyl) exhibit enhanced metabolic stability and bioavailability, making them favorable in pharmaceuticals. The trifluoroethyl derivative’s electron-withdrawing nature likely accelerates Michael addition reactions .

Biological Activity

1-(1-Cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a cyclopropyl group attached to a pyrrole ring, which contributes to its distinct biological properties.
  • Molecular Formula : C9H11NO2
  • CAS Number : 1153367-81-7

This compound primarily acts as an insecticide by selectively activating the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insects. This activation leads to uncontrolled calcium release, resulting in paralysis and death of the insect. The compound's low aqueous solubility and non-volatility contribute to its effectiveness in pest control applications.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in various diseases:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacterial strains. The structural modifications in this compound may enhance its efficacy against specific pathogens .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammation markers in cell cultures. It has been compared favorably to established anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

Study ReferenceFindings
Dubinina et al. (2007)Identified potential tyrosine kinase inhibitors among pyrrole derivatives with significant antiproliferative activity against cancer cell lines .
Kuznietsova et al. (2013)Demonstrated that modified pyrrole compounds inhibited tumor growth in a rat model of chemically induced colon cancer .
Garmanchuk et al. (2016)Found that certain pyrrole derivatives exhibited antioxidant properties alongside their antimicrobial effects .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates low toxicity at therapeutic concentrations. In studies involving peripheral blood mononuclear cells (PBMCs), the compound did not induce apoptosis or necrosis at low to medium concentrations but showed slight toxicity at higher doses .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione?

Answer: The compound is a substituted maleimide derivative. A common approach involves cyclization of precursors such as maleic anhydride derivatives with amine-containing substituents. For example:

Cyclopropylethylamine Activation : React maleic anhydride with 1-cyclopropylethylamine under anhydrous conditions (e.g., in THF or DCM) to form the maleamic acid intermediate.

Cyclization : Use acetic anhydride or trifluoroacetic anhydride to dehydrate the maleamic acid, forming the maleimide ring. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions like hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is typically employed.

Q. Key Data from Analogous Syntheses :

SubstituentYield (%)Purity (HPLC)Reference
4-Chlorophenyl78≥98%
2-Thienyl6595%

Advanced Question

Q. How does the cyclopropylethyl substituent influence the reactivity of the maleimide core in Diels-Alder reactions?

Answer: The cyclopropylethyl group introduces steric and electronic effects:

  • Steric Effects : The rigid cyclopropane ring may hinder access to the maleimide’s dienophilic double bond, reducing reaction rates with bulky dienes.
  • Electronic Effects : The cyclopropane’s strain can slightly electron-donate via hyperconjugation, increasing the electron-deficient nature of the maleimide and enhancing reactivity with electron-rich dienes.
    Methodological Validation :
  • Computational Analysis : Density Functional Theory (DFT) studies on analogous compounds show substituent-dependent LUMO energy levels. For example, electron-withdrawing groups lower LUMO energy by 0.3–0.5 eV, accelerating Diels-Alder kinetics .
  • Experimental Correlation : Compare reaction rates using competitive kinetics (NMR monitoring) with furan or anthracene derivatives as dienes .

Basic Question

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the maleimide ring structure (e.g., two equivalent carbonyl groups at δ ~170 ppm in 13C NMR) and cyclopropylethyl substituent (e.g., cyclopropane protons at δ 0.5–1.5 ppm in 1H NMR).
  • FTIR : Look for maleimide C=O stretches at ~1700 cm⁻¹ and C-N-C asymmetric stretching at ~1250 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass accuracy .

Q. Example NMR Data (Analogous Compound) :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Maleimide CH23.2–3.5Singlet
Cyclopropane CH20.8–1.2Multiplet

Advanced Question

Q. How can computational methods predict the electronic properties of this compound for optoelectronic applications?

Answer:

  • DFT/TDDFT Modeling : Calculate HOMO/LUMO energies, excitation states, and charge transfer dynamics. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvatochromic shifts. For example, polar solvents (DMF) may reduce bandgap by 0.1–0.3 eV compared to nonpolar solvents (hexane) .
  • Validation : Compare computed UV-Vis spectra (TDDFT) with experimental data to refine parameters.

Basic Question

Q. What stability considerations are critical for storing this compound?

Answer:

  • Moisture Sensitivity : The maleimide ring is prone to hydrolysis. Store under inert gas (Ar/N2) in airtight containers with desiccants.
  • Temperature : Long-term storage at –20°C is recommended; degradation rates increase by ~5% per month at 25°C .
  • Light Sensitivity : UV exposure can induce [2+2] cycloadditions. Use amber glassware or opaque containers .

Advanced Question

Q. How can contradictory data in reaction yields be resolved when varying substituents on the maleimide core?

Answer:

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design revealed that solvent polarity accounts for 60% of yield variability in analogous reactions .
  • Kinetic Profiling : Monitor reactions in situ via FTIR or Raman spectroscopy to identify intermediates or side products.
  • Statistical Analysis : Apply ANOVA to determine significance of factors. For instance, substituent electronic parameters (Hammett σ) correlate with yield (R² = 0.85 in aryl-substituted maleimides) .

Advanced Question

Q. What mechanistic insights explain the regioselectivity in nucleophilic additions to this compound?

Answer:

  • Hard/Soft Acid-Base Theory : Maleimide’s α,β-unsaturated carbonyl system acts as a soft electrophile, favoring nucleophilic attack at the β-position by soft nucleophiles (e.g., thiols).
  • Steric Control : Bulky nucleophiles (e.g., tert-butylamine) may favor attack at the less hindered α-position.
  • Computational Validation : Transition state modeling (NEB method) shows a 10 kJ/mol lower barrier for β-attack in thiol additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.